2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a versatile chemical compound frequently employed in scientific research due to its diverse applications. This compound is known for its unique structure and properties, making it valuable in fields ranging from medicinal chemistry to material science.
Preparation Methods
The synthesis of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves several steps. The initial step typically includes the formation of 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde, which is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biological pathways, contributing to its observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can be compared with similar compounds such as:
2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde: This compound shares a similar core structure but lacks the O-(2,4-dichlorobenzyl)oxime group.
2-((2-Chlorophenyl)sulfanyl)benzaldehyde: Another related compound with a benzaldehyde group instead of a nicotinaldehyde group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-1-[2-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-8-7-14(17(22)10-15)12-25-24-11-13-4-3-9-23-19(13)26-18-6-2-1-5-16(18)21/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZLOJSGQYWSD-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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